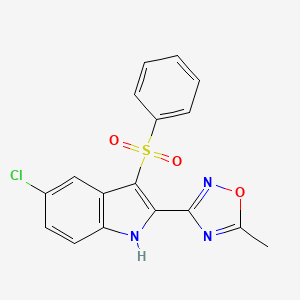
3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzenesulfonyl group, a chloro substituent, and an oxadiazole ring fused to an indole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole typically involves multiple steps. One common synthetic route includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of solvents like n-hexane and ethyl acetate, and the progress of the reaction is monitored using thin-layer chromatography (TLC) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of corresponding amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, forming a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOCH3).
Scientific Research Applications
3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells. The exact molecular pathways and targets involved may vary depending on the specific type of cancer being studied .
Comparison with Similar Compounds
3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole can be compared with other similar compounds, such as:
1,2,4-Oxadiazoles: These compounds share the oxadiazole ring structure and exhibit similar biological activities, including anticancer and antimicrobial properties.
Indole Derivatives: Compounds with an indole core are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects. The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
918142-28-6 |
|---|---|
Molecular Formula |
C17H12ClN3O3S |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
3-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H12ClN3O3S/c1-10-19-17(21-24-10)15-16(13-9-11(18)7-8-14(13)20-15)25(22,23)12-5-3-2-4-6-12/h2-9,20H,1H3 |
InChI Key |
OTNQGBYXUGLLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















